4-(Azetidin-1-yl)-5-iodopyrimidine

Description

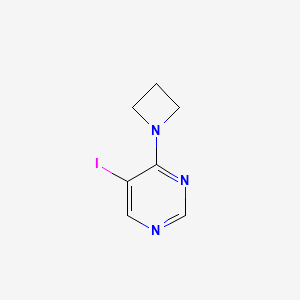

4-(Azetidin-1-yl)-5-iodopyrimidine is a pyrimidine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position and an iodine atom at the 5-position. The compound’s structure combines the electronic and steric effects of the strained azetidine ring with the heavy halogen iodine, which is notable for its role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Properties

Molecular Formula |

C7H8IN3 |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

4-(azetidin-1-yl)-5-iodopyrimidine |

InChI |

InChI=1S/C7H8IN3/c8-6-4-9-5-10-7(6)11-2-1-3-11/h4-5H,1-3H2 |

InChI Key |

GFNJNOTWDQHPQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=NC=NC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Substituents

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Compound)

- Structural Differences :

- Functional Implications :

- The patent compound acts as a TLR7-9 antagonist, with demonstrated efficacy in treating systemic lupus erythematosus (SLE) .

- The iodine in this compound enhances its utility in further derivatization, whereas the carbonitrile group in the patent compound contributes to binding affinity via hydrogen bonding.

2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

- Structural Differences: This compound incorporates a pyrrolo[2,3-d]pyrimidine core with an aminomethyl group at position 5, contrasting with the azetidine and iodine substituents in the target compound .

- Functional Implications: The aminomethyl group enhances solubility and interaction with nucleotide-binding proteins, making it a candidate for antiviral applications . The iodine in this compound offers distinct reactivity for halogen-bonding or radiolabeling, which is absent in this analogue.

Halogenated Pyrimidine Derivatives

5-Iodo-2'-deoxyuridine (IdUrd)

- Structural Differences :

- IdUrd is a nucleoside analogue with iodine at the 5-position of uracil, lacking the azetidine group present in the target compound.

- Functional Implications: IdUrd is a radiosensitizer and antiviral agent, leveraging iodine’s ability to disrupt DNA replication .

Azetidine-Containing Heterocycles

Azetidine-based TLR Antagonists

- Structural Differences: Many azetidine-containing TLR antagonists (e.g., the patent compound in ) integrate larger heterocyclic systems (e.g., quinolines, morpholines) compared to the minimalist pyrimidine-azetidine scaffold.

- Functional Implications :

- Larger systems enhance binding to protein pockets (e.g., TLR7-9), while the smaller size of this compound may favor penetration into CNS targets or kinase active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.